Inflachromene (ICM) is a small molecule identified through phenotypic screening for its potential therapeutic effects in various disease models. [] While its initial discovery was based on its ability to ameliorate Parkinson's disease symptoms, [] subsequent research has revealed its diverse biological activities and its potential as a valuable tool in various scientific research fields. [1, 2, 4-8, 10-14] It functions as a modulator of various cellular processes, primarily by targeting High Mobility Group Box proteins (HMGB1 and HMGB2). [, , , , , ] ICM exhibits anti-inflammatory properties by inhibiting the release of HMGB1, a late-stage pro-inflammatory cytokine. []
Chemically, inflachromene belongs to the class of chromene derivatives, which are characterized by a benzopyran structure. This class is known for diverse biological activities, including anti-inflammatory and antioxidant properties. Inflachromene specifically has been studied for its role in activating the nuclear factor erythroid 2-related factor 2 pathway, which is crucial for cellular responses to oxidative stress .
The synthesis of inflachromene typically involves multi-step organic reactions. The initial steps may include the formation of the chromene framework through cyclization reactions involving phenolic compounds and appropriate electrophiles. The final steps often involve functional group modifications to enhance biological activity.
Inflachromene's molecular structure features a chromene core, which consists of a benzene ring fused to a pyran ring. This structure is essential for its interaction with biological targets.
Inflachromene participates in various chemical reactions that can modify its functional groups, enhancing its pharmacological properties. Key reactions include:
Inflachromene exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 pathway, which regulates antioxidant response elements in cells. This activation leads to increased expression of genes involved in detoxifying reactive oxygen species.
Inflachromene has been investigated for several applications:
The core structure of ICM (C₂₁H₁₉N₃O₄) integrates a chromene scaffold fused with a triazolopyridazine moiety, creating a rigid polycyclic framework essential for target binding. Key structural features include:
Table 1: Atomic Composition of Inflachromene
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 21 | 19 | 3 | 4 |
X-ray crystallography confirms the "L"-shaped topology analogous to HMGB1's DNA-binding domains, enabling competitive displacement from DNA-HMGB complexes [6] [9].
ICM exhibits distinctive solubility and stability profiles influencing its in vitro and in vivo applicability:
Table 2: Physicochemical and Pharmacokinetic Properties
Property | Value | Experimental Context |
---|---|---|
Solubility in DMSO | 80 mg/mL (211.98 mM) | Reconstitution for cell-based assays [1] |
Aqueous Solubility | <0.1 mg/mL | PBS buffer (pH 7.4) [7] |
Plasma Half-life (i.v.) | 14.1 ± 6.43 hours (rat) | 1 mg/kg dose [2] |
Oral Bioavailability | 94% (rat) | 1 mg/kg dose [2] [7] |
LogP | 3.1 (predicted) | Octanol-water partition coefficient |
ICM demonstrates pH-dependent stability, degrading <10% over 24 hours in physiological buffers (pH 6–8) but undergoing hydrolysis in acidic conditions (gastric pH). Plasma protein binding exceeds 85%, correlating with its moderate volume of distribution (Vss = 2.02 ± 1.02 L/kg) [7]. The high oral bioavailability enables robust CNS penetration, with brain-to-plasma ratios of 0.6 in murine models [5].
ICM was discovered through phenotypic screening of compound libraries using LPS-stimulated BV-2 microglial cells. Primary endpoints included suppression of nitrite release and TNF-α secretion. ICM demonstrated dose-dependent anti-inflammatory activity (IC₅₀ = 6.13 μM in macrophages) without cytotoxicity [1] [5]. Subsequent target deconvolution employed three orthogonal approaches:
These studies confirmed ICM disrupts HMGB1 nuclear-cytoplasmic shuttling by inhibiting post-translational modifications. Specifically, ICM binding:
This multi-PTM inhibition traps HMGB1 in the nucleus, preventing its cytoplasmic translocation and extracellular release—key steps in DAMP-mediated inflammation [8] [9].
As a microglial inhibitor, ICM exerts effects through HMGB1-dependent and independent pathways:
Table 3: Anti-inflammatory Mechanisms of ICM in Microglia
Target/Pathway | Effect of ICM | Functional Consequence |
---|---|---|
HMGB1 Cytoplasmic Translocation | Inhibited (≥80% at 5 μM) | Blocks DAMP release [5] |
TLR4-NF-κB Signaling | Downregulated | Reduces TNF-α, IL-6, IL-1β [1] |
Beclin-1 Interaction | Disrupted | Suppresses autophagy [1] |
MAPK Phosphorylation | Inhibited (ERK/JNK/p38) | Attenuates oxidative stress [2] |
Key research applications include:
ICM's efficacy extends beyond neuroinflammation. It inhibits endothelial proliferation in atherosclerosis models by disrupting HMGB1/2-regulated VEGF expression and shows promise in sepsis by reducing circulating HMGB1 by >50% [6] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1